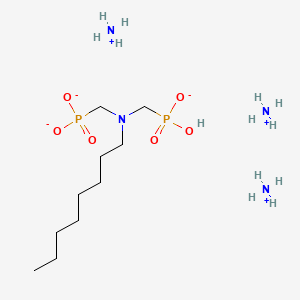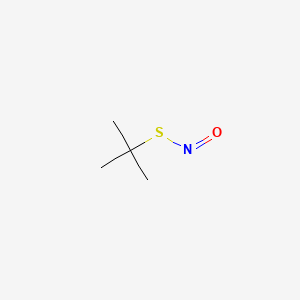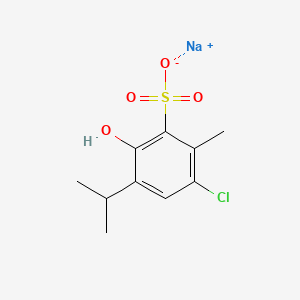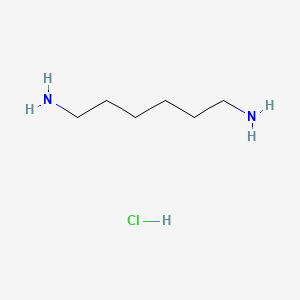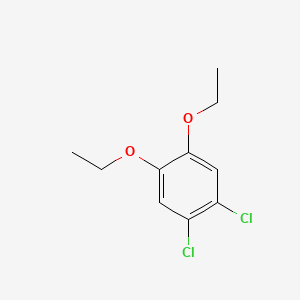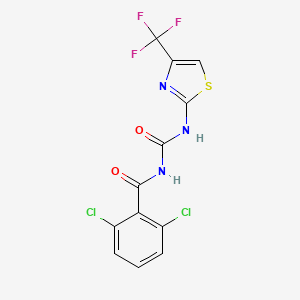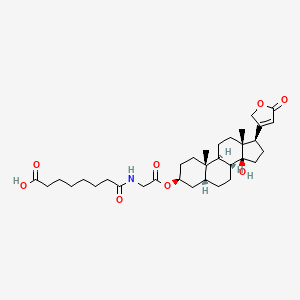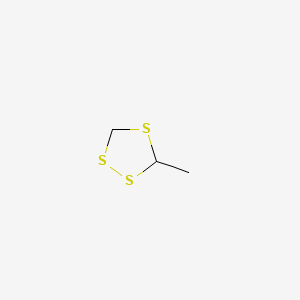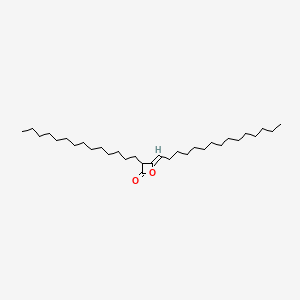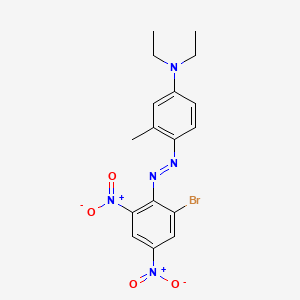
6-tert-Butyl-2-cyclopentylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-Butyl-2-cyclopentylphenol is an organic compound with the molecular formula C15H22O. It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopentyl group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-cyclopentylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride and cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions allows for the large-scale production of this compound with minimal by-products and high purity.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-2-cyclopentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclopentyl-substituted alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
6-tert-Butyl-2-cyclopentylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a stabilizer in the production of plastics and as an additive in lubricants to enhance their performance and longevity.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-2-cyclopentylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms.
Membrane Stabilization: By integrating into cell membranes, it can enhance membrane stability and protect against environmental stressors.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties but different steric hindrance due to the presence of two tert-butyl groups.
2-tert-Butyl-4-methylphenol: Known for its use as an antioxidant in food and cosmetic products.
Cyclopentylphenol: Lacks the tert-butyl group, resulting in different chemical reactivity and applications.
Uniqueness
6-tert-Butyl-2-cyclopentylphenol is unique due to the combination of the tert-butyl and cyclopentyl groups, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
93892-31-0 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-tert-butyl-6-cyclopentylphenol |
InChI |
InChI=1S/C15H22O/c1-15(2,3)13-10-6-9-12(14(13)16)11-7-4-5-8-11/h6,9-11,16H,4-5,7-8H2,1-3H3 |
InChI Key |
ABLULJUGVQLKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


